

Physical and chemical properties of 3-(Cyclohexylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(Cyclohexylaminocarbonyl)phenylboronic acid

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An In-depth Technical Guide to 3-(Cyclohexylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a synthetic organic compound that belongs to the family of phenylboronic acids. This class of compounds is characterized by a phenyl ring substituted with a boronic acid functional group ($-B(OH)_2$). The presence of the cyclohexylaminocarbonyl group at the meta-position of the phenyl ring imparts specific physicochemical properties that are of interest in various research and development applications, particularly in medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively explored for the development of sensors, drug delivery systems, and enzyme inhibitors.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(Cyclohexylaminocarbonyl)phenylboronic acid**, along with detailed experimental protocols and an exploration of its potential biological significance based on the general behavior of related compounds.

Core Physical and Chemical Properties

Quantitative data for **3-(Cyclohexylaminocarbonyl)phenylboronic acid** is limited. The following tables summarize the available computed data and provide estimated values based on structurally similar compounds.

Table 1: General and Computed Physical Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ BNO ₃	PubChem[1]
Molecular Weight	247.10 g/mol	PubChem[1]
Appearance	White to off-white solid (Predicted)	General knowledge
Melting Point	220-226 °C (for 3-(cyclopropylaminocarbonyl)phenylboronic acid)	Analog data
Boiling Point	Data not available	-
pKa	~8-9 (Estimated based on phenylboronic acid)	General knowledge

Table 2: Solubility Profile (Qualitative)

Solvent	Solubility	Reference
Water	Poorly soluble (Predicted)	General knowledge of phenylboronic acids[2][3]
Polar Organic Solvents (e.g., DMSO, Methanol)	Soluble (Predicted)	General knowledge of phenylboronic acids[2]
Nonpolar Organic Solvents (e.g., Hexanes)	Insoluble (Predicted)	General knowledge of phenylboronic acids[2]

Chemical Reactivity and Stability

3-(Cyclohexylaminocarbonyl)phenylboronic acid exhibits the characteristic reactivity of boronic acids. The boronic acid moiety is a Lewis acid and can undergo various transformations.

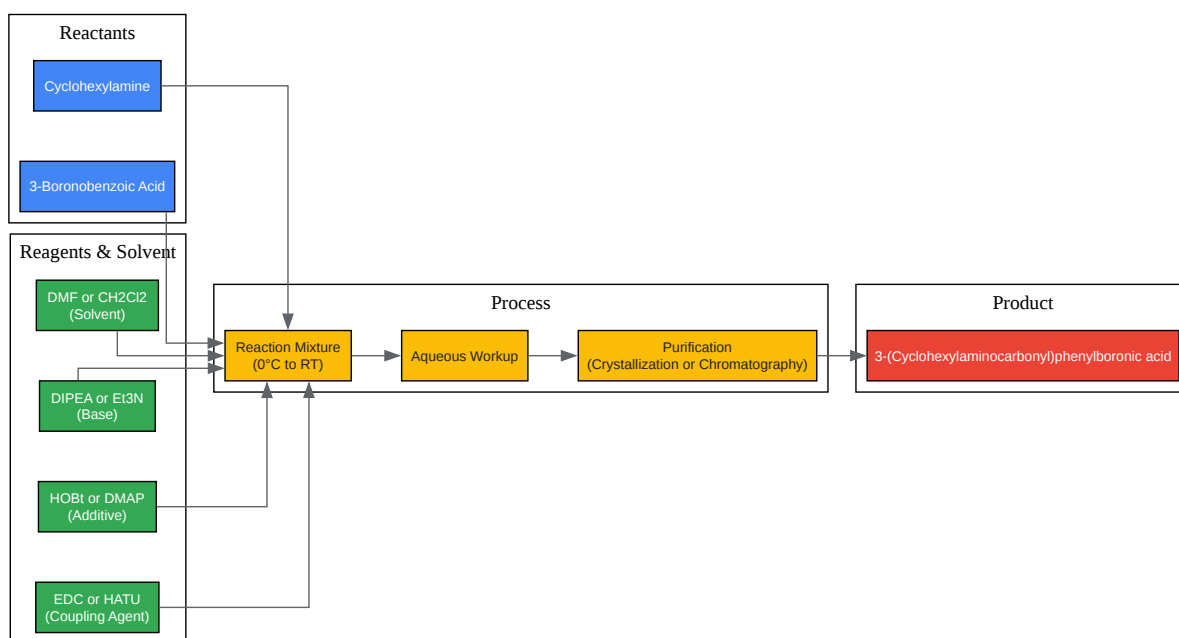
- **Esterification:** It readily reacts with diols to form cyclic boronate esters. This reversible reaction is pH-dependent.
- **Suzuki-Miyaura Coupling:** The boronic acid group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
- **Oxidation:** Boronic acids can be susceptible to oxidation, which can affect their stability and utility in biological systems.^[4]
- **Dehydration:** Like other boronic acids, it can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** are not readily available in the public domain. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-substituted benzamides and phenylboronic acids.

Exemplary Synthesis Protocol: Amide Coupling

This protocol describes a general method for the synthesis of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** from 3-boronobenzoic acid and cyclohexylamine using a peptide coupling agent.



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Caption: Workflow for the synthesis of **3-(Cyclohexylaminocarbonyl)phenylboronic acid**.

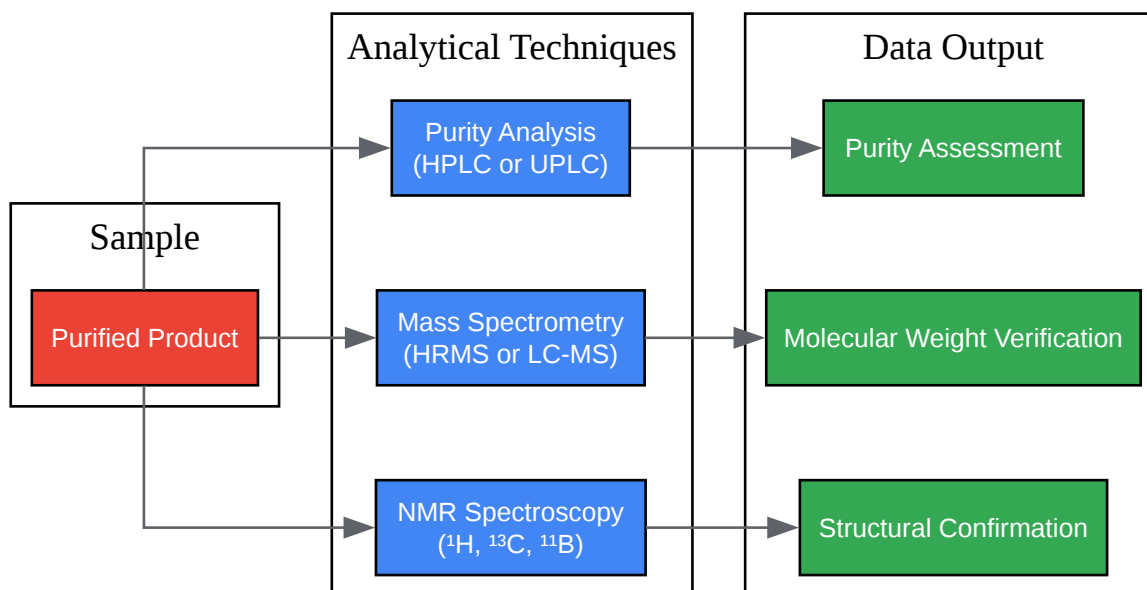
Methodology:

- **Reaction Setup:** To a solution of 3-boronobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add a peptide coupling agent like EDC (1.1 eq) or HATU (1.1 eq) and an additive such as HOBT (1.1 eq) or DMAP (0.1 eq).

- Addition of Amine and Base: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base like DIPEA (2.0 eq) or triethylamine (2.0 eq).
- Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.
- Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired **3-(Cyclohexylaminocarbonyl)phenylboronic acid**.

Analytical Characterization Protocol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.



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Caption: Workflow for the analytical characterization of the synthesized product.

Methodology:

- **NMR Spectroscopy:** Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) and acquire 1H , ^{13}C , and ^{11}B NMR spectra to confirm the chemical structure.
- **Mass Spectrometry:** Use high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) to determine the exact mass and confirm the molecular formula.
- **Purity Analysis:** Assess the purity of the compound using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

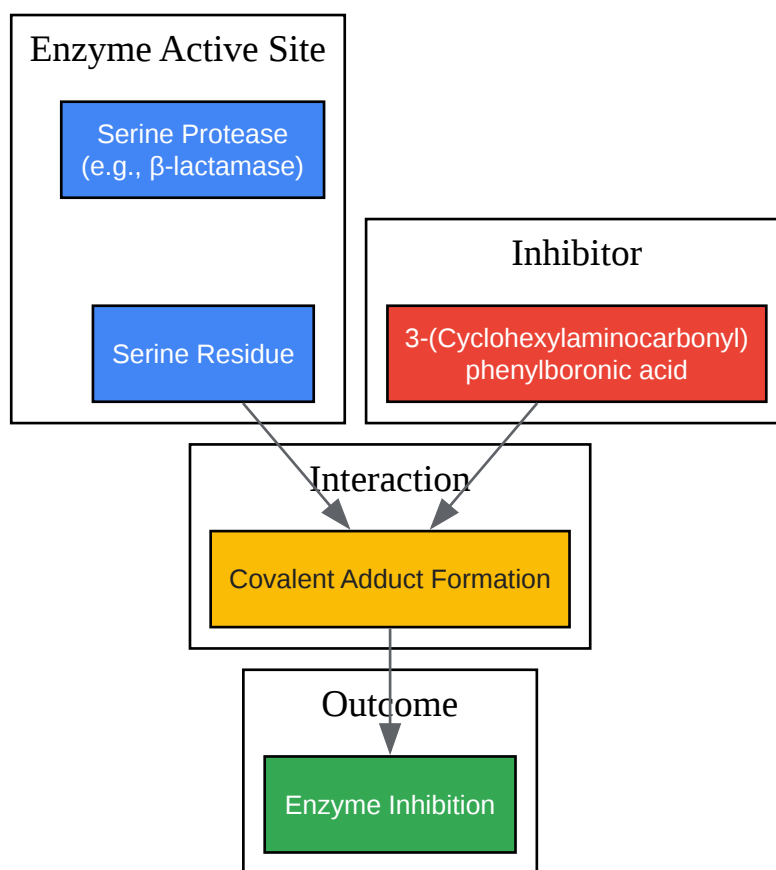
Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **3-**

(Cyclohexylaminocarbonyl)phenylboronic acid, the broader class of phenylboronic acids has been shown to interact with biological systems, primarily as enzyme inhibitors.

Enzyme Inhibition

Phenylboronic acid derivatives have been identified as inhibitors of various enzymes, including serine proteases and β -lactamases.^{[5][6]} The mechanism of inhibition often involves the formation of a covalent adduct between the boronic acid and a key active site residue, such as a serine.

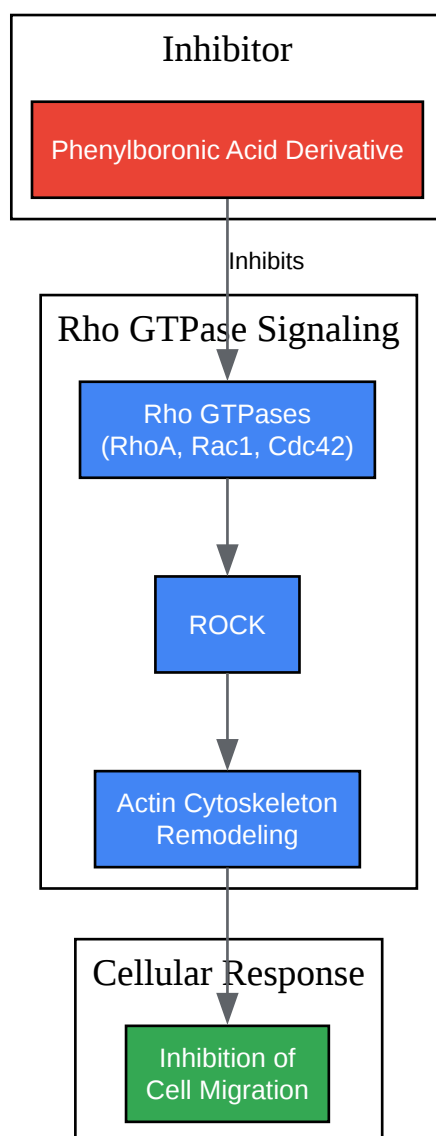


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Caption: General mechanism of serine protease inhibition by a phenylboronic acid derivative.

Potential Impact on Cell Signaling

Some studies have suggested that phenylboronic acids can influence cell signaling pathways, particularly those involved in cancer cell migration. For instance, phenylboronic acid has been shown to affect the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and cell motility.



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Caption: Potential influence of phenylboronic acid derivatives on the Rho GTPase signaling pathway.

Conclusion

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a compound with potential applications in various scientific fields, particularly drug discovery. While specific experimental data for this molecule is sparse, its properties and reactivity can be inferred from the well-established chemistry of phenylboronic acids. The provided exemplary protocols for synthesis and analysis

offer a starting point for researchers interested in working with this compound. Further investigation is warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential as a lead compound in drug development programs.

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